2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one
Description
Fundamental Molecular Architecture
The molecular structure of 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one exhibits a distinctive geometry characterized by the positioning of the para-trifluoromethylphenyl substituent at the 2-position of the cyclopentanone ring. Based on related structural studies of trifluoromethyl-substituted cyclic compounds, the molecular framework demonstrates specific geometric parameters that influence both its chemical reactivity and physical properties. The compound adopts a conformation where the aromatic ring system maintains a specific angular relationship with the cyclopentanone moiety, influenced by the electronic effects of the trifluoromethyl group and steric considerations around the substitution site.
Crystallographic analysis of related cyclopentanone derivatives reveals that the cyclopentanone ring typically adopts a slightly puckered conformation rather than a planar arrangement. This puckering is particularly pronounced when bulky substituents are present, as the ring system adjusts to minimize steric interactions while maintaining optimal overlap of molecular orbitals. The carbonyl group within the cyclopentanone ring maintains its characteristic planar geometry, with the carbon-oxygen double bond exhibiting typical ketone bond lengths and angles that are consistent with other cyclopentanone derivatives.
The para-trifluoromethylphenyl substituent introduces significant electronic perturbations to the overall molecular geometry through its strong electron-withdrawing character. The trifluoromethyl group, positioned para to the point of attachment on the benzene ring, creates a substantial dipole moment that influences the overall molecular electrostatic potential distribution. This electronic influence extends through the aromatic system to affect the electron density at the attachment point to the cyclopentanone ring, thereby influencing the conformational preferences of the entire molecular system.
Crystallographic Parameters and Unit Cell Structure
Detailed crystallographic analysis of structurally related compounds provides insights into the solid-state packing behavior of this compound. Studies of similar trifluoromethyl-substituted aromatic compounds indicate that these molecules typically crystallize in space groups that accommodate the specific geometric requirements imposed by the bulky trifluoromethyl substituent. The presence of multiple fluorine atoms creates opportunities for intermolecular interactions, including carbon-fluorine hydrogen bonding and fluorine-fluorine contacts that influence crystal packing arrangements.
The molecular packing in the crystalline state is significantly influenced by the polar nature of both the carbonyl group and the trifluoromethyl substituent. These polar functionalities create directional intermolecular interactions that stabilize specific crystal structures and influence the overall packing efficiency. The aromatic ring system contributes additional stabilization through aromatic stacking interactions, although the presence of the electron-withdrawing trifluoromethyl group modifies the electron density distribution within the aromatic system and affects the strength of these interactions.
Temperature-dependent crystallographic studies of related compounds demonstrate that the molecular geometry remains relatively stable across a range of temperatures, indicating that the intramolecular bonding patterns are robust and not significantly affected by thermal motion. However, the intermolecular interactions show greater sensitivity to temperature changes, particularly those involving the fluorine atoms of the trifluoromethyl group, which can lead to subtle changes in crystal packing arrangements at elevated temperatures.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZBSKQIAYNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one, a compound characterized by its trifluoromethyl substitution on a phenyl ring and a cyclopentanone moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a cyclopentanone ring attached to a phenyl group with a trifluoromethyl substituent, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 232.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | Not available |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and potential interactions with lipid membranes and proteins. The compound may exert its effects through:
- Enzyme Inhibition: The presence of the cyclopentanone moiety allows for interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of cyclopentanones can inhibit cell proliferation in various cancer cell lines.
A study published in the Journal of Medicinal Chemistry reported that analogs of cyclopentanones demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Trifluoromethyl groups are known to enhance the activity of certain antibiotics. A comparative analysis of similar compounds revealed that those containing trifluoromethyl substitutions exhibited increased efficacy against Gram-positive bacteria .
Case Studies
- Case Study on Anticancer Activity:
- Case Study on Antimicrobial Efficacy:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of cyclopentanone compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one have been synthesized and evaluated against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the antimicrobial efficacy of these compounds by improving their lipophilicity and membrane permeability .
Anticancer Properties
The potential anticancer activity of cyclopentanone derivatives has also been investigated. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of electron-withdrawing groups like trifluoromethyl is believed to play a crucial role in enhancing the cytotoxic effects against cancer cell lines .
Synthesis of Functional Materials
This compound serves as a precursor in the synthesis of advanced materials. Its unique chemical structure allows it to be utilized in creating polymers and other materials with specific properties such as thermal stability and chemical resistance. The compound's ability to participate in various chemical reactions makes it a valuable building block in material science .
Photochemical Applications
In photochemistry, the compound has been explored for its potential use in photoinitiators for polymerization processes. Its structural features enable it to absorb light effectively, leading to the generation of free radicals that can initiate polymerization reactions under UV light .
Reaction Pathways
The synthesis of this compound typically involves multi-step reaction pathways, including aldol condensation and cyclization reactions. These methods allow for the introduction of various functional groups that can enhance the compound's reactivity and applicability in different fields .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclopentanone derivatives revealed that modifications at the phenyl ring significantly affected their antimicrobial activity. The most potent compound demonstrated MIC values comparable to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation, a derivative of this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis effectively at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one and its analogs:
Preparation Methods
Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to attach the aryl group to the cyclopentanone ring. This step would follow the formation of the cyclopentanone core.
Analysis of Related Compounds
Q & A
Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one?
The compound is typically synthesized via Friedel-Crafts acylation , where cyclopentanone derivatives react with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions like over-acylation or polymerization . Alternative routes may involve Grignard reactions with subsequent oxidation, though yields vary depending on the electrophilicity of the carbonyl group.
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques :
- ¹H/¹³C NMR : Distinct signals for the cyclopentanone ring (δ ~2.5–3.0 ppm for protons adjacent to the ketone) and the aromatic trifluoromethyl group (δ ~7.6–8.0 ppm for phenyl protons).
- FT-IR : Strong carbonyl stretch at ~1740 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 230.23 (C₁₂H₁₁F₃O⁺) . X-ray crystallography (using SHELX programs) can resolve stereoelectronic effects of the trifluoromethyl group .
Q. What are the key reactivity patterns of this compound?
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, useful for derivatization.
- Nucleophilic Substitution : The trifluoromethyl group stabilizes adjacent electrophilic sites, enabling substitution at the phenyl ring under acidic/basic conditions.
- Oxidation : Controlled oxidation (e.g., KMnO₄) can yield dicarboxylic acids, though over-oxidation may degrade the cyclopentane ring .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic and steric properties in catalytic applications?
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the phenyl ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal its role in stabilizing transition states via inductive effects. Steric hindrance from the CF₃ group can slow reactions at the ortho position, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
The flexible cyclopentanone ring and disorder in the trifluoromethyl group complicate crystallographic refinement. High-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands are used to model disorder. Hydrogen bonding between the ketone oxygen and solvent molecules (e.g., CHCl₃) often stabilizes the crystal lattice .
Q. How can contradictory data on biological activity be reconciled?
Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. LOX) may stem from solvent polarity effects or conformational flexibility of the cyclopentanone ring. Meta-analyses comparing IC₅₀ values under standardized conditions (e.g., DMSO concentration ≤1%) are recommended. Molecular docking simulations (AutoDock Vina) help identify binding poses that explain selectivity .
Q. What strategies optimize enantioselective synthesis of derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during ketone functionalization. For example, α-amination using azodicarboxylates achieves >90% ee when paired with a Brønsted acid catalyst. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) ensures purity .
Methodological Considerations
- Data Contradiction Analysis : Compare kinetic data (e.g., Arrhenius plots) from different synthetic routes to identify rate-limiting steps.
- Safety Protocols : Handle fluorinated intermediates in fume hoods; HF byproducts require calcium gluconate gel for emergency treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
